

The Pharmacological Profile of Novel Nitro-Steroids: A Technical Guide

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Compound of Interest

Compound Name: NO-prednisolone

Cat. No.: B1663293

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Introduction

Novel nitro-steroids represent a promising class of anti-inflammatory compounds designed to enhance the therapeutic effects of traditional glucocorticoids while mitigating their adverse side effects. By incorporating a nitric oxide (NO)-donating moiety onto a steroid backbone, these hybrid molecules exhibit a dual mechanism of action. This technical guide provides an in-depth overview of the pharmacological profile of these innovative compounds, with a particular focus on the well-characterized nitro-prednisolone derivative, NCX-1015.

Data Presentation: Comparative Efficacy of Nitro-Steroids

The enhanced anti-inflammatory potency of nitro-steroids is a key feature of their pharmacological profile. The following tables summarize the quantitative data from various preclinical inflammatory models, comparing the efficacy of NCX-1015 to its parent compound, prednisolone.

Table 1: In Vivo Efficacy in Zymosan-Induced Peritonitis in Mice

Parameter	Compound	ED50 (μmol/kg)
Neutrophil Extravasation	NCX-1015	5.5
Prednisolone	25.8	
Nitrite Accumulation	NCX-1015	1.38
Prednisolone	22.2	
KC (Chemokine) Release	NCX-1015	5.5
Prednisolone	27.7	

Table 2: Relative Potency in Various Inflammatory Models

Model	Parameter	Relative Potency of NCX-1015 vs. Prednisolone	Reference
TNBS-Induced Colitis (Mice)	Inhibition of IFN-γ Secretion	10- to 20-fold more potent	
Collagen-Induced Arthritis (Rats)	Reduction of Inflammation	More effective at equivalent doses	
Carrageenan-Induced Air Pouch (Rats)	Reduction of Leukocyte Infiltration & Inflammatory Mediators	3- to 10-fold more potent	

Experimental Protocols

Synthesis of NCX-1015 (Prednisolone 21-[(4'-nitrooxymethyl)benzoate])

This synthesis is a two-step process:

- Step 1: Synthesis of Intermediate I (Prednisolone 21-(4'-chloromethyl)benzoate)

- A solution of prednisolone (33.3 mmol) in tetrahydrofuran is prepared.
- 4-(Chloromethyl)benzoyl chloride (49.9 mmol) and triethylamine are added to the solution.
- The reaction mixture is stirred for 24 hours.
- The solvent is evaporated under vacuum.
- The residue is treated with ethyl acetate and water.
- Insoluble material is removed, and the intermediate is obtained by anhydrification with sodium sulfate and concentration under reduced pressure.
- Step 2: Synthesis of NCX-1015
 - Intermediate I (31.19 mmol) is treated with silver nitrate (43.66 mmol), acetonitrile (100 ml), and tetrahydrofuran (200 ml).
 - The reaction is stirred for 48 hours in the dark.
 - The precipitate is filtered off.
 - The solvent is evaporated under vacuum.
 - The residue is purified by silica gel chromatography and crystallized from tetrahydrofuran to yield the final product as a white powder.

Experimental Workflow for Synthesis of NCX-1015

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